8-(Bromomethyl)-6-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-(bromomethyl)-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVXSWUZDZIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926262-79-5 | |
| Record name | 8-(bromomethyl)-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 8-(Bromomethyl)-6-fluoroquinoline
An In-Depth Technical Guide to 8-(Bromomethyl)-6-fluoroquinoline: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This compound is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluoroquinolone core functionalized with a reactive bromomethyl group, positions it as a critical synthetic intermediate for the generation of novel pharmaceutical candidates. The strategic placement of the fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance antibacterial activity.[1] Concurrently, the bromomethyl group at the C-8 position serves as a versatile chemical handle for introducing diverse functionalities through nucleophilic substitution, enabling the exploration of new chemical space and structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physicochemical properties, a predicted spectroscopic profile, a plausible synthetic pathway, and its potential applications as a building block in drug discovery.
Introduction to the Functionalized Quinolone Scaffold
The quinolone ring system is a foundational scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[2] These synthetic agents exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2] The development of fluoroquinolones, marked by the introduction of a fluorine atom at the C-6 position, dramatically broadened the spectrum of activity and potency compared to the first-generation quinolones like nalidixic acid.[1][3]
Further structural modifications at other positions, particularly C-7 and C-8, have been extensively explored to refine pharmacokinetic properties and overcome emerging bacterial resistance.[4][5] Substituents at the C-8 position, for instance, have been shown to influence photostability and modulate antibacterial activity.[6] this compound emerges from this context as a highly valuable, yet specialized, research tool. It is not an end-drug but a pivotal intermediate designed for the facile synthesis of novel derivatives. The inherent reactivity of the benzylic bromide allows for the covalent linkage of various side chains, enabling researchers to systematically probe the SAR of the C-8 position and develop next-generation therapeutic agents.[7]
Core Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. A summary of its key identifiers and characteristics is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 926262-79-5 | [8] |
| Molecular Formula | C₁₀H₇BrFN | [8][9] |
| Molecular Weight | 240.07 g/mol | [8][9] |
| Appearance | Typically a powder | [8] |
| Storage Temperature | Room temperature | [8] |
| SMILES | C1=CC2=CC(=CC(=C2N=C1)CBr)F | [8] |
| InChI Key | NOBVXSWUZDZIMX-UHFFFAOYSA-N | [8] |
Solubility and Stability Insights: The molecule possesses a largely aromatic and hydrophobic quinoline core, suggesting limited solubility in aqueous media. It is expected to be more soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.
The primary point of instability is the bromomethyl group. As a benzylic halide, it is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, which would lead to the formation of the corresponding alcohol, (6-fluoroquinolin-8-yl)methanol. It is also light-sensitive, a common characteristic of fluoroquinolone derivatives which can undergo photodegradation.[6][10] Therefore, the compound should be stored in a tightly sealed container, protected from light and moisture.
Spectroscopic Profile and Characterization
While specific experimental spectra for this exact compound are not publicly available, a reliable spectroscopic profile can be predicted based on its structure and data from analogous fluoroquinolone compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms. A characteristic singlet would appear for the two methylene protons (-CH₂Br), typically in the range of 4.5-5.0 ppm, a region indicative of benzylic protons adjacent to a halogen.
-
¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the bromomethyl carbon (-CH₂Br) would be found in the aliphatic region, while the remaining nine signals would be in the aromatic region, corresponding to the quinoline ring carbons. The carbon atoms bonded to fluorine and bromine would show characteristic shifts.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 240.07. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The fragmentation pattern is predictable based on studies of similar quinolone structures.[11] The loss of a bromine radical (•Br) or hydrobromic acid (HBr) from the parent ion is a highly probable initial fragmentation step.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the aromatic quinoline system. Key expected peaks include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A C-F stretching band would likely appear in the 1250-1000 cm⁻¹ range. The C-Br stretch is typically weak and found at lower wavenumbers (600-500 cm⁻¹).[12]
Synthesis and Purification Protocol
This compound is not typically prepared as a final product but as an intermediate. A common and effective method for its synthesis would be the radical bromination of a precursor, 6-fluoro-8-methylquinoline. This approach leverages well-established reaction mechanisms.
Proposed Synthesis: Radical Bromination of 6-fluoro-8-methylquinoline
This protocol is based on standard procedures for benzylic bromination.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-8-methylquinoline (1.0 eq).
-
Dissolve the starting material in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the mixture. NBS is the bromine source for the radical reaction.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 eq).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux using a heating mantle.
-
Irradiate the flask with a UV lamp or a standard incandescent light bulb to promote the initiation of the radical chain reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of diverse chemical moieties at the C-8 position of the fluoroquinolone scaffold.
Key Reactions:
-
With Amines: Reaction with primary or secondary amines yields 8-(aminomethyl) derivatives, a common strategy for introducing basic side chains to modulate solubility and target binding.
-
With Alcohols/Phenols: Forms ether linkages, allowing for the connection of aryl or alkyl groups through an oxygen atom.
-
With Thiols: Generates thioethers, which are important in various biologically active molecules.
-
With Carboxylates: Produces ester derivatives.
This versatility makes it a cornerstone building block for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.[13]
Caption: Role as a versatile intermediate in nucleophilic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound is realized in its application as a scaffold for creating novel molecules with potential therapeutic activity.
-
Anticancer Agents: While fluoroquinolones are known as antibiotics, modifications to their structure have yielded derivatives with potent antiproliferative effects against various cancer cell lines.[14] This building block allows for the synthesis of novel C-8 substituted quinolines to explore new avenues in oncology.
-
Novel Antibacterials: The rise of antibiotic resistance necessitates the development of new antibacterial agents.[3] By using this intermediate, researchers can synthesize derivatives that may evade existing resistance mechanisms or exhibit enhanced potency against challenging pathogens.[4][15]
-
Other Therapeutic Areas: The quinoline core is a "privileged structure" in medicinal chemistry, appearing in drugs for malaria, viral infections, and neurological disorders.[2][7] This intermediate provides a platform for developing quinoline-based compounds for a wide range of diseases.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[8] It should be treated as a corrosive and irritating substance. Like many alkylating agents, it may have mutagenic properties, and appropriate precautions should be taken.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.[16] It should be stored away from incompatible materials such as strong oxidizing agents and bases.
The safe handling and storage of fluoroquinolones are crucial due to potential adverse effects associated with the broader class of compounds, including neurotoxicity and tendon damage, although these are typically associated with systemic administration of the final drug products.[17][18]
Conclusion
This compound is a strategically designed synthetic intermediate that embodies key structural features of the highly successful fluoroquinolone class of drugs. Its value is not in its own biological activity, but in the potential it unlocks. The combination of a 6-fluoro-substituted quinoline core with a reactive C-8 bromomethyl handle provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel molecular entities. Its proper use in drug discovery programs can accelerate the development of next-generation therapeutics to address unmet medical needs in infectious diseases, oncology, and beyond.
References
-
American Elements. (n.d.). This compound | CAS 926262-79-5. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-6-fluoroquinoline | C9H5BrFN | CID 21271249. Retrieved from [Link]
- McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.
-
Santa Cruz Biotechnology. (n.d.). This compound (Chinese). Retrieved from [Link]
- Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(13), 3028.
-
PubChem. (n.d.). 8-Fluoroquinoline | C9H6FN | CID 67856. Retrieved from [Link]
- Al-Hiari, Y. M., et al. (2007).
- Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(3), 1369-1378.
-
Quimicaorganica.org. (n.d.). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]
-
ResearchGate. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives. Retrieved from [Link]
- Chiba, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
- Takenouchi, T., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties. Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709.
-
ResearchGate. (n.d.). Chemical structure of the fluoroquinolones tested in this study. Retrieved from [Link]
- Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing, 7(4), 287-299.
- Lareu, R. R., et al. (2019). Safety of fluoroquinolones. Infectious Diseases and Therapy, 8(3), 327-338.
- Muñoz-Bellido, J. L., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929.
- Mir, A., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends. Molecules, 26(16), 4945.
- Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
-
ResearchGate. (2015). (PDF) Degradation of selected Fluoroquinolones. Retrieved from [Link]
-
PDB-101. (n.d.). Fluoroquinolones. Retrieved from [Link]
- Gouveia, A. R., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(6), 1045.
-
PubChemLite. (n.d.). 8-bromo-6-fluoroisoquinolin-1-ol (C9H5BrFNO). Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5851-5878.
- Stolarczyk, M., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3293.
- Owens, R. C., & Ambrose, P. G. (2002). The Safety Profile of the Fluoroquinolones. Clinical Therapeutics, 24(5), 686-706.
-
Preferred Medical. (2017). Drug Stability Guide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fluoroquinolone antibiotics – Knowledge and References. Retrieved from [Link]
- Gouveia, A. R., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 16(5).
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 4. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of 8-(Bromomethyl)-6-fluoroquinoline
Introduction
8-(Bromomethyl)-6-fluoroquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a quinoline core, a reactive bromomethyl group, and a fluorine substituent, makes it a versatile building block for synthesizing novel therapeutic agents. Accurate and comprehensive characterization of such molecules is paramount for ensuring structural integrity, guiding synthesis, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise mass measurement, elucidation of elemental composition, and detailed structural information through fragmentation analysis.
This guide offers an in-depth exploration of the mass spectrometric analysis of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices. We will delve into ionization techniques, predictable fragmentation pathways, and the interpretation of spectral data, equipping researchers and drug development professionals with the necessary expertise to confidently analyze this and structurally related compounds.
Molecular Structure and Isotopic Composition: The Foundational Signature
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's fundamental properties. The structure of this compound (Figure 1) contains several key features that dictate its mass spectrometric behavior: a basic nitrogen atom in the quinoline ring, a labile bromomethyl group, and two different halogen atoms (F and Br).
Figure 1. Chemical Structure of this compound.
The elemental composition (C₁₀H₇BrFN) allows for the calculation of its exact mass, which is crucial for high-resolution mass spectrometry (HRMS). However, the most defining characteristic is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[1] This results in a highly characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Daltons (Da).[1][2] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
| Property | Value |
| Molecular Formula | C₁₀H₇BrFN |
| Average Molecular Weight | 240.07 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 238.9746 Da |
| Monoisotopic Mass (⁸¹Br) | 240.9726 Da |
| Table 1. Core Molecular Properties of this compound. |
Ionization Techniques: From Solution to Gas-Phase Ions
The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For this compound, its heterocyclic nitrogen makes it amenable to soft ionization techniques that produce protonated molecules with minimal fragmentation.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the premier choice for this compound, particularly when coupled with liquid chromatography (LC-MS).[3] ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for polar, non-volatile molecules.[4] The basic nitrogen atom on the quinoline ring is readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to the efficient formation of the protonated molecule, [M+H]⁺.[5][6] This allows for the unambiguous determination of the molecular weight.
Causality: The selection of ESI is based on the molecule's inherent basicity. The quinoline nitrogen acts as a proton acceptor, facilitating the formation of a stable [M+H]⁺ ion in the ESI source, which is essential for subsequent MS/MS analysis.
Alternative Ionization Methods
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. It could serve as a viable alternative if ESI proves inefficient, though ESI is predicted to be superior for this specific molecule.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique that causes extensive fragmentation. While it can provide a detailed fragmentation fingerprint, the molecular ion (M⁺•) may be weak or absent.[7] Its use would be contingent on the thermal stability and volatility of the compound.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a robust, self-validating protocol for the analysis of this compound using a standard LC-MS/MS system equipped with an ESI source.
Sample and System Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Serially dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
System Suitability: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications. Inject a known standard (e.g., caffeine, reserpine) to verify sensitivity, mass accuracy, and resolution.
-
Mobile Phase: Use high-purity LC-MS grade solvents.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for aromatic compounds. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution and separation from potential impurities. |
| Ion Source | ESI, Positive Mode | To generate the [M+H]⁺ ion.[8] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas | Nitrogen, 350 - 450 °C | Facilitates solvent evaporation from droplets.[4] |
| Table 2. Recommended Starting Parameters for LC-MS Analysis. |
Data Acquisition
-
Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-500 to detect the protonated molecule [M+H]⁺. Verify the presence of the characteristic 1:1 isotopic pattern for the peaks at m/z ~240.0 and ~242.0.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ions m/z 240.0 and 242.0. Use a collision energy (e.g., 15-30 eV) to induce fragmentation and collect the resulting product ion spectra. This fragmentation data is key to structural confirmation.[9]
Predicted Mass Spectra and Fragmentation Analysis
The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint.
The Full Scan (MS1) Spectrum
In positive ESI mode, the full scan spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. Due to the bromine isotopes, this will appear as two distinct peaks of nearly equal intensity.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Abundance |
| [M+H]⁺ | 239.9824 | 241.9804 | ~1:1 |
| Table 3. Predicted Isotopic Pattern for the Protonated Molecular Ion. |
The observation of this ~1:1 doublet at m/z 240.0 and 242.0 is the first and most crucial step in confirming the compound's identity.
Tandem MS (MS/MS) and Fragmentation Pathways
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation at the molecule's weakest bonds. For this compound, the C-Br bond and the benzylic C-C bond are the most likely sites of cleavage.
Primary Fragmentation Pathway: Loss of HBr
The most anticipated fragmentation is the neutral loss of hydrogen bromide (HBr). This is a common pathway for protonated benzyl halides.[10] This loss results in a highly stabilized quinolinyl-methyl cation.
-
[M+H]⁺ → [C₁₀H₇FN]⁺ + HBr
-
m/z 240.0 / 242.0 → m/z 159.0564
This fragment at m/z 159 is expected to be the base peak in the MS/MS spectrum.
Secondary Fragmentation Pathways
Further fragmentation can occur from the m/z 159 ion or directly from the precursor.
-
Loss of HCN: The quinoline ring itself can fragment. A characteristic loss for quinoline and its derivatives is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[11][12]
-
[C₁₀H₇FN]⁺ → [C₉H₆F]⁺ + HCN
-
m/z 159.0564 → m/z 132.0482
-
-
Loss of Bromine Radical (Br•): While less common from the protonated molecule, direct loss of a bromine radical from the molecular ion radical (if formed) or through complex rearrangement could occur.
-
[M]⁺• → [C₁₀H₇FN]⁺ + Br•
-
m/z 238.9746 → m/z 159.0564
-
The diagram below illustrates these primary fragmentation pathways.
Data Interpretation and Troubleshooting
-
Confirmation Checklist:
-
Does the MS1 spectrum show a doublet with a ~1:1 intensity ratio at m/z 240.0 and 242.0?
-
Does the MS/MS spectrum of m/z 240.0 show a major fragment at m/z 159.1?
-
Does the MS/MS spectrum of m/z 242.0 also show a major fragment at m/z 159.1? (The bromine is lost, so the fragment is the same).
-
Are minor fragments, such as m/z 132.0, present?
-
-
Common Issues:
-
No Signal: Check sample concentration, ESI source parameters (voltage, gas flows), and mobile phase composition. Ensure the compound is soluble and stable in the chosen solvent.
-
Poor Sensitivity: Optimize ESI parameters. Increase sample concentration. Ensure the mobile phase pH is acidic enough to promote protonation.
-
Unexpected Fragments: Consider the possibility of in-source fragmentation (lower collision energy or gentler source conditions) or the presence of impurities or adducts (e.g., [M+Na]⁺).
-
Conclusion
The mass spectrometric analysis of this compound is a clear and predictable process when approached with a foundational understanding of the molecule's chemistry and instrumental principles. The defining characteristic is the bromine isotopic pattern, which provides an unmistakable signature in the full scan spectrum. Electrospray ionization in positive mode is the method of choice, reliably generating the protonated [M+H]⁺ ion for subsequent fragmentation analysis. Tandem mass spectrometry is predicted to yield a dominant fragment corresponding to the neutral loss of HBr, a key piece of evidence for structural confirmation. By following the structured workflow and interpretive guide presented here, researchers can achieve confident and accurate characterization of this important chemical entity, ensuring the integrity of their research and development efforts.
References
- Study on the Mass Spectrometry Cleavage P
- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. J-Stage.
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source not specified.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Mass chart Fragment
- Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC.
- Bromo p
- Mass Spectrometry: Fragment
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS.
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Mass Spectrometry - Fragmentation P
- Electrospray ioniz
- mass spectra - fragmentation p
- LC-MS Method Development. CHROMacademy.
- 4 Steps to Successful Compound Optimiz
- 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chempap.org [chempap.org]
Discovery and initial synthesis of 8-(Bromomethyl)-6-fluoroquinoline
Technical Whitepaper: Discovery and Initial Synthesis of 8-(Bromomethyl)-6-fluoroquinoline
Executive Summary & Strategic Importance
This compound is a high-value heterocyclic intermediate, primarily recognized as the electrophilic "warhead" used to introduce the quinoline scaffold into Capmatinib (INC280) , a potent c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.
From a synthetic perspective, this molecule represents a "privileged scaffold." The 6-fluoro substitution enhances metabolic stability by blocking the oxidation-prone C6 position, while the 8-bromomethyl group serves as a highly reactive alkylating agent for coupling with nucleophilic cores (e.g., imidazo[1,2-b]triazines).
This guide details the technical discovery route, focusing on the transition from the methyl precursor to the brominated target, emphasizing the control of radical halogenation to minimize gem-dibromide impurities.
Retrosynthetic Analysis
The synthesis is best understood via a disconnection approach. The instability of the benzylic bromide necessitates its formation in the final stage from the stable methyl precursor.
DOT Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic pathway tracing the target back to commercially available fluoro-anilines via the Skraup cyclization.
Stage 1: Scaffold Construction (The Skraup Reaction)
Before the critical bromination, the quinoline core must be synthesized. The industry standard utilizes a modified Skraup Reaction .
-
Starting Material: 4-Fluoro-2-methylaniline.
-
Reagents: Glycerol, Concentrated Sulfuric Acid (
), and an oxidant (typically Nitrobenzene or Sodium 3-nitrobenzenesulfonate). -
Mechanism: Glycerol dehydrates to form acrolein in situ, which undergoes conjugate addition with the aniline, followed by cyclization and oxidation.[1]
Technical Insight: The presence of the electron-withdrawing fluorine atom deactivates the ring, often requiring higher temperatures (
Stage 2: The Core Reaction (Wohl-Ziegler Bromination)
The conversion of 6-fluoro-8-methylquinoline to this compound is the most technically demanding step due to the competition between mono-bromination (desired) and di-bromination (impurity).
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
DOT Diagram 2: Radical Bromination Workflow & Selectivity
Caption: Radical chain mechanism highlighting the critical risk of over-bromination to the gem-dibromide impurity.
Detailed Experimental Protocol
Reagent Table:
| Reagent | Equiv.[3][4][5][6] | Role | Critical Note |
| 6-Fluoro-8-methylquinoline | 1.0 | Substrate | Purity >98% essential to avoid radical quenching. |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize from water if yellow (indicates free |
| AIBN | 0.05 | Initiator | Add in two portions to sustain the radical chain. |
| Carbon Tetrachloride ( | Solvent (Classic) | High toxicity. Phase out if possible. | |
| Chlorobenzene / Methyl Acetate | Solvent (Green) | Modern alternatives with higher boiling points. |
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 6-fluoro-8-methylquinoline (10.0 g, 62 mmol) in anhydrous
(100 mL) or Chlorobenzene. -
Addition: Add NBS (11.6 g, 65 mmol). Crucial: Do not add the initiator yet.
-
Initiation: Heat the mixture to reflux (
for ). Once refluxing, add the first portion of AIBN (250 mg). -
Observation: Watch for the "iodine bloom"—a transient color change from colorless to orange/brown, then fading to pale yellow. This indicates the radical chain has initiated. Succinimide will begin to float to the top.
-
Completion: Monitor by TLC (Hexane/EtOAc 9:1). The product usually runs slightly lower than the starting material.
-
Stop Condition: Stop when starting material is <5%. Do not push for 100% conversion, as dibromide formation accelerates exponentially as starting material depletes.
-
-
Work-up: Cool to
to precipitate succinimide completely. Filter. Evaporate solvent under reduced pressure.
Troubleshooting & Optimization
The "Gem-Dibromide" Problem
The most common failure mode is the formation of 8-(dibromomethyl)-6-fluoroquinoline.
-
Cause: High local concentration of NBS or prolonged reaction time.
-
Solution: Use a stoichiometric deficit of NBS (0.95 eq) if high purity is required, accepting lower yield to avoid the impurity.
-
Purification: The mono-bromide is unstable on silica gel (it hydrolyzes to the alcohol).
-
Best Practice:Crystallization from Heptane/Isopropyl Acetate is superior to chromatography.
-
If Chromatography is needed: Neutralize the silica gel with 1% Triethylamine prior to loading.
-
Safety: Lachrymator Warning
This compound is a potent lachrymator (tear gas) and skin irritant.
-
Engineering Controls: All operations must occur in a high-velocity fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate to quench active bromides before removal from the hood.
References
-
Novartis AG. (2008). Quinoline derivatives and their use as c-Met inhibitors. WO Patent 2008/064157. Link
-
Liu, X., et al. (2013). Discovery of c-Met Inhibitors: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding for quinoline scaffolds in c-Met). Link
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[3] Chemical Reviews, 43(2), 271–317. (Foundational mechanism for Wohl-Ziegler). Link
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 8-(Bromomethyl)-6-fluoroquinoline
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 8-(bromomethyl)-6-fluoroquinoline. This compound serves as a pivotal building block for the elaboration of novel chemical entities, leveraging the well-established biological significance of the 6-fluoroquinoline scaffold. The inherent reactivity of the benzylic bromide at the C-8 position offers a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This document delineates the core principles governing its reactivity, provides detailed, field-proven protocols for reactions with various classes of nucleophiles, and offers practical guidance on experimental design and troubleshooting.
Introduction: The Strategic Importance of the 6-Fluoroquinoline Scaffold
The quinolone framework is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The strategic introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class of antibiotics, was a watershed moment in drug discovery.[2][3][4] This single substitution was found to dramatically enhance inhibitory activity against bacterial DNA gyrase and topoisomerase IV, leading to a significant increase in antibacterial potency and an expanded spectrum of activity.[5][6][7] Beyond their antibacterial prowess, fluoroquinolone derivatives have demonstrated promising potential as anticancer, antiviral, and anti-inflammatory agents, making this scaffold a fertile ground for further investigation.[1][8]
This compound is an exceptionally valuable intermediate. The bromomethyl group at the C-8 position acts as a potent electrophilic site, readily undergoing nucleophilic substitution. This allows for the covalent attachment of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the chemical reactivity of its benzylic bromide functionality.
2.1. The Benzylic Advantage: Enhanced Reactivity
The C-Br bond in this compound is significantly activated towards nucleophilic attack. This is because it is a primary benzylic halide. Such compounds are highly susceptible to both S(N)2 and S(_N)1 reaction pathways due to electronic stabilization provided by the adjacent quinoline ring system.
-
For S(N)2 Reactions: The aromatic quinoline ring stabilizes the transition state through π-orbital overlap, lowering the activation energy for the concerted backside attack by a nucleophile. Given that the substrate is a primary halide, the S(N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
-
For S(_N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an S(_N)1 mechanism may become competitive. The benzylic carbocation intermediate that would form upon departure of the bromide leaving group is exceptionally stable due to resonance delocalization of the positive charge throughout the quinoline ring system.[9]
2.2. Electronic Influence of the Fluoroquinoline System
The 6-fluoro substituent and the nitrogen atom within the quinoline ring are electron-withdrawing groups. This inductive effect further increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and enhancing the overall reaction rate compared to a simple benzyl bromide.[5][10]
Caption: General S(_N)2 mechanism for nucleophilic substitution.
Detailed Experimental Protocols
The following protocols are representative examples for reacting this compound with common classes of nucleophiles. Researchers should adapt these procedures based on the specific reactivity and solubility of their chosen nucleophile.
Safety Precaution: this compound is expected to be a lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Reaction with N-Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of 6-fluoro-8-(piperidin-1-ylmethyl)quinoline, a common transformation for generating analogues of fluoroquinolone antibiotics where the C-7 substituent in traditional scaffolds is mimicked via a different linkage point.[11][12]
-
Rationale: The reaction proceeds via an S(_N)2 mechanism. A slight excess of the amine nucleophile is used, with one equivalent acting as the nucleophile and the excess acting as a base to neutralize the HBr formed during the reaction. Alternatively, an inorganic base like K(_2)CO(_3) can be used. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Potassium Carbonate (K(_2)CO(_3), optional, 2.0 eq)
-
Acetonitrile (CH(_3)CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add piperidine (2.2 eq). If using an inorganic base, add K(_2)CO(_3) (2.0 eq) and piperidine (1.1 eq).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% EtOAc in hexanes. The starting material should be consumed within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO(_3) and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tertiary amine product.
-
Characterization: Confirm the structure by
H NMR, C NMR, and mass spectrometry.
-
Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)
This protocol outlines the synthesis of an aryl ether linkage, specifically 6-fluoro-8-(phenoxymethyl)quinoline.
-
Rationale: Phenol is not sufficiently nucleophilic to displace the bromide directly. It must first be deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) to generate the more potent phenoxide nucleophile. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K(_2)CO(_3), 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et(_2)O)
-
1 M aqueous HCl
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Step-by-Step Methodology:
-
Preparation of Nucleophile: To a flame-dried flask under N(_2), add phenol (1.1 eq) and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. (Caution: H(_2) gas evolution). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
-
Substitution Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the substrate solution dropwise to the prepared sodium phenoxide solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC (e.g., 10% EtOAc in hexanes). The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of EtOAc/hexanes).
-
Characterization: Confirm the product structure using appropriate spectroscopic methods (NMR, MS).
-
Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)
This protocol describes the formation of a thioether linkage, yielding 6-fluoro-8-((phenylthio)methyl)quinoline.
-
Rationale: Thiols are excellent nucleophiles. While they can react directly, the reaction is much faster and cleaner if the corresponding thiolate is used. A mild base like triethylamine (TEA) or potassium carbonate is sufficient to deprotonate the thiol in situ.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Potassium Carbonate (K(_2)CO(_3), 2.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in acetone (approx. 0.1 M).
-
Add thiophenol (1.1 eq) followed by triethylamine (1.5 eq).
-
Stir the mixture at room temperature. The reaction is often complete within 1-3 hours, as monitored by TLC.
-
Workup: Remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove the triethylammonium bromide salt.
-
Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Verify the structure of the desired thioether by NMR and MS analysis.
-
Summary of Reaction Conditions
The versatility of this compound allows for a wide range of synthetic transformations. The table below summarizes representative conditions for various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. | Product Class |
| Nitrogen | Primary/Secondary Amine | K(_2)CO(_3) or excess amine | CH(_3)CN, DMF | 25 - 60 °C | Substituted Amine |
| Oxygen | Alcohol / Phenol | NaH, K(_2)CO(_3) | THF, DMF | 25 - 60 °C | Ether |
| Sulfur | Thiol | K(_2)CO(_3), TEA | Acetone, THF | 25 °C | Thioether |
| Carbon | Sodium Cyanide (NaCN) | - | DMSO, DMF | 50 - 80 °C | Nitrile |
| Carbon | Diethyl Malonate | NaOEt, NaH | EtOH, THF | 25 - 70 °C | Malonic Ester Derivative |
| Halogen | Sodium Iodide (NaI) | - | Acetone | Reflux | Iodo-derivative (Finkelstein) |
Experimental Workflow & Troubleshooting
A successful experimental outcome relies on a systematic workflow from reaction setup to final characterization.
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Inactive reagents (e.g., wet solvent).3. Temperature too low. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K(_2)CO(_3)).2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature and/or reaction time. |
| Multiple Products on TLC | 1. Side reactions (e.g., elimination).2. Over-alkylation of nucleophile (e.g., primary amines).3. Decomposition of starting material or product. | 1. Use milder conditions (lower temperature, weaker base).2. Use a large excess of the primary amine to favor mono-alkylation.3. Run the reaction at a lower temperature; ensure pH is not excessively basic or acidic during workup. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is highly polar or water-soluble. | 1. Allow the reaction to proceed to full conversion.2. Use a different chromatography system (e.g., reversed-phase) or attempt crystallization/trituration. |
Conclusion
This compound is a potent and versatile chemical intermediate. Its activated benzylic position provides a reliable site for nucleophilic substitution, enabling the facile introduction of a vast array of chemical functionalities. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this key building block in the synthesis of novel compounds for drug discovery and materials science.
References
-
Tănase, M. A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Multidrug-Resistant Strains: A Review. Pharmaceuticals, 15(9), 1047. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
-
Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. [Link]
-
Molecules. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Hooper, D. C. (2001). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Abdeen, S., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(7), 1436–1448. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(3), 1339-1345. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]
-
Jain, R., et al. (2004). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 447-454. [Link]
-
Pinto, D. C. G. A., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 578. [Link]
-
Wang, P., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. Water Research, 44(20), 5989-5998. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromo-6-fluoroquinoline. PubChem Compound Database. [Link]
-
Ferreira, M., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 13(6), 503. [Link]
-
Abdel-Ghaffar, S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1430-1438. [Link]
-
Kumar, A., & Masand, N. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal, 8(7), 8-16. [Link]
-
Mekky, A. E. M., & Abdel-Hakeem, A. A. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2010(11), 195-209. [Link]
-
Macquarie University Research Portal. (2021). Discovery and Development of Next-Generation Antibiotics. [Link]
-
Wenska, G., et al. (2000). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 122(42), 10455–10463. [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
-
Sławiński, J., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 8113. [Link]
-
Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3762. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orientjchem.org [orientjchem.org]
- 12. Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for coupling reactions with 8-(Bromomethyl)-6-fluoroquinoline
Executive Summary & Chemical Profile
This guide details the experimental handling and synthetic utility of 8-(Bromomethyl)-6-fluoroquinoline , a high-value electrophilic building block. Unlike standard benzyl bromides, the quinoline nitrogen lone pair and the 6-fluoro substituent create a unique electronic environment that enhances reactivity but decreases stability.
This scaffold is critical in the synthesis of fluoroquinolone antibiotics , PET radiotracers , and fluorescent metal sensors . The 6-fluoro group is strategically positioned to block metabolic oxidation (CYP450) while modulating the lipophilicity (
Chemical Specifications
| Property | Specification |
| CAS Registry | Derivative specific (Scaffold Class: Halo-alkyl-quinolines) |
| Molecular Formula | |
| Molecular Weight | 240.07 g/mol |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
| Reactivity Class | High (Benzylic-like Electrophile) |
⚠️ Critical Safety Warning: Lachrymator
This compound is a severe lachrymator and vesicant.
-
Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills (reacts with the alkyl bromide).
Mechanistic Insight: The "Fluoro-Benzylic" Effect
To optimize yields, one must understand the electronic forces at play.
-
Enhanced Electrophilicity: The 6-fluoro substituent is strongly electron-withdrawing (Inductive effect,
). This pulls electron density away from the aromatic ring, destabilizing the bond between the benzylic carbon and the bromine. This makes the carbon significantly more electrophilic than a standard benzyl bromide. -
Nitrogen Assistance (Instability): The quinoline nitrogen lone pair can participate in intramolecular interactions. If left as a free base in solution for prolonged periods, the molecule can self-quaternize (intermolecular polymerization), leading to insoluble tars. Protocol Implication: Always store as a solid; prepare solutions immediately before use.
Graphviz Diagram: Mechanistic Pathway ( )
The following diagram illustrates the concerted backside attack essential for high enantiomeric retention (if chiral) and clean conversion.
Caption: Figure 1.
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Pharmacophores)
This is the standard procedure for attaching the quinoline headgroup to secondary amines (e.g., piperazines, morpholines).
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 – 1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (for faster rates) -
Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
. Add the secondary amine (1.1 equiv) and anhydrous (2.0 equiv). -
Solvation: Add anhydrous MeCN (0.1 M concentration relative to amine). Stir at Room Temperature (RT) for 10 minutes to create a suspension.
-
Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine suspension over 15 minutes.
-
Why? Dropwise addition keeps the concentration of the highly reactive bromide low, preventing over-alkylation (quaternization) of the product.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.
-
Note: Heating is rarely required and may increase impurities.
-
-
Workup: Filter off the solid inorganic salts (
). Concentrate the filtrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Protocol B: C-Alkylation (Carbon Skeleton Extension)
Used to extend the carbon chain using active methylene compounds (e.g., diethyl malonate).
Reagents:
-
Nucleophile: Diethyl malonate (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv)
-
Solvent: THF (anhydrous) or DMF.
Methodology:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add diethyl malonate dropwise. Stir for 30 min until
evolution ceases (Solution becomes clear). -
Coupling: Add this compound (solid or solution) in one portion at 0°C.
-
Progression: Allow the reaction to warm to RT and stir for 12 hours.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Dry organics over
.[1]
Optimization & Troubleshooting Guide
The following decision matrix helps select the correct solvent/base system based on the nucleophile type.
Graphviz Diagram: Optimization Logic Tree
Caption: Figure 2. Decision matrix for reaction conditions based on nucleophile class.
Solvent Compatibility Table
| Solvent | Polarity | Suitability | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | Excellent | Best balance of solubility and rate. Easy workup. |
| DMF | Polar Aprotic | Good | Use for poor nucleophiles. Hard to remove (high BP). |
| THF | Moderate | Fair | Good for C-alkylation (NaH compatibility). Slower rates for amines. |
| Acetone | Polar Aprotic | Risk | Can react with amines (Schiff base) or form "Finkelstein" conditions if NaI is used. |
References
-
Safety Data & Handling
-
Quinoline Synthesis & Reactivity
-
Nucleophilic Substitution Protocols
-
Santa Cruz Biotechnology. 8-(Bromomethyl)quinoline derivatives: Product Information and Handling. Link
-
-
Medicinal Chemistry Applications
-
Antibacterial Fluoroquinolone Design
-
Al-Albeit University Research Group. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Link
-
Sources
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. ossila.com [ossila.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. research.library.fordham.edu [research.library.fordham.edu]
Troubleshooting & Optimization
Overcoming solubility issues with 8-(Bromomethyl)-6-fluoroquinoline
Topic: Overcoming Solubility & Stability Challenges
Executive Summary: The Solubility vs. Stability Paradox
Researchers often misdiagnose issues with 8-(Bromomethyl)-6-fluoroquinoline as simple "solubility problems." In reality, this compound presents a dual challenge: Hydrophobicity (it hates water) and Electrophilic Instability (it reacts with nucleophilic solvents).
This molecule contains a bromomethyl group (
-
The Trap: If you try to dissolve it in alcohols (MeOH, EtOH) or wet DMSO to improve solubility, you trigger solvolysis . The compound degrades into an ether or alcohol, changing its solubility profile and destroying its biological activity.
-
The Solution: You must separate the solubilization step (anhydrous organic solvent) from the application step (aqueous buffer), minimizing the time the compound spends in the presence of water.
Safety Advisory: Lachrymator Hazard
CRITICAL WARNING: Like many benzyl bromide derivatives, this compound is a likely lachrymator (tear gas agent) and potent skin irritant.
-
Symptom: Burning eyes or throat during weighing/solubilization.
-
Protocol: Always handle solids in a fume hood. Double-glove. Decontaminate glassware with a dilute NaOH solution before removing from the hood to hydrolyze residual alkylator.
Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
| Solvent Class | Specific Solvent | Rating | Technical Notes |
| Halogenated | DCM, Chloroform | Excellent | Best for Synthesis. High solubility, non-reactive. Use anhydrous grades to prevent hydrolysis. |
| Aprotic Polar | Anhydrous DMF | Good | Best for Assay Stocks. Good solubility. Stable if kept dry and used within 24 hours. |
| Aprotic Polar | DMSO | Caution | Risk of Oxidation. Can undergo Kornblum oxidation to the aldehyde upon heating or prolonged storage. Use only for immediate "shoot-and-dilute" assays. |
| Alcohols | Methanol, Ethanol | FORBIDDEN | Rapid Solvolysis. Will convert to the methyl/ethyl ether variant within minutes to hours. |
| Aqueous | Water, PBS, TRIS | Insoluble | Precipitation Risk. Immediate precipitation. Hydrolysis to the alcohol ( |
Troubleshooting Workflows (Visualized)
Diagram 1: The "Solubility" Decision Tree
This workflow guides you through the process of distinguishing between a compound that won't dissolve and a compound that has degraded.
Caption: Decision tree for diagnosing solubility issues vs. chemical instability.
Step-by-Step Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this for preparing the compound for biological screening or labeling.
-
Environment: Work in a fume hood.
-
Solvent: Purchase Anhydrous DMF (packed under nitrogen/argon septum). Do not use the "squirt bottle" DMSO sitting on the bench.
-
Weighing: Weigh the solid into a small amber glass vial (protect from light).
-
Dissolution:
-
Add Anhydrous DMF to achieve a concentration of 10–50 mM .
-
Vortex for 30 seconds.
-
Note: If the solution turns bright yellow or orange immediately, check your solvent quality. A slight yellow tint is normal for quinolines, but darkening indicates degradation.
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C . Do not refreeze.
Protocol B: The "Shoot and Dilute" Method for Aqueous Assays
Use this to introduce the hydrophobic compound into an aqueous buffer without crashing it out.
-
Buffer Prep: Pre-warm your assay buffer (PBS/HEPES) to 25°C or 37°C. Cold buffers promote precipitation.
-
Carrier Addition (Optional but Recommended): Add 0.01% - 0.05% Pluronic F-127 or 0.1% BSA to your buffer. These act as dispersants for the hydrophobic fluoroquinoline core.
-
Dilution:
-
Take your 1000x organic stock (from Protocol A).
-
Pipette the stock directly into the center of the stirring buffer volume.
-
Do not pipette buffer into the organic stock (this causes high local water concentration and immediate precipitation).
-
Target final organic solvent concentration: < 0.5% v/v .
-
Mechanism of Instability (The "Why")
Understanding the degradation pathways is crucial for troubleshooting.
Diagram 2: Degradation Pathways
Caption: Primary degradation pathways. The bromomethyl group is highly susceptible to nucleophilic attack (Solvolysis) and oxidation by DMSO.
Frequently Asked Questions (FAQs)
Q: My DMSO stock solution turned from pale yellow to dark orange overnight. Is it still good? A: Likely no . Darkening in DMSO often indicates the formation of HBr (acid) and oxidation products (Kornblum oxidation) or polymerization. The 8-bromomethyl group is chemically labile. Always prepare stocks fresh in Anhydrous DMF for best stability, or freeze DMSO stocks immediately at -80°C.
Q: Can I use Ethanol to dissolve it for cell culture? A: No. Ethanol is a nucleophile. It will attack the methylene carbon, displacing the bromide and forming the ethyl ether (8-(Ethoxymethyl)-6-fluoroquinoline). This reaction can happen significantly within 1-2 hours at room temperature, completely changing the molecule's properties.
Q: I see a fine precipitate when I add the stock to my buffer. How do I fix this? A: This is the "Crash-Out" effect due to the 6-fluoroquinoline's lipophilicity.
-
Lower the concentration: You may be above the solubility limit.
-
Add a surfactant: Include 0.05% Tween-20 or Pluronic F-127 in the buffer before adding the compound.
-
Sonicate: Briefly sonicate the buffer after addition to disperse aggregates.
Q: Why does the protocol specify 6-fluoroquinoline specifically? A: The fluorine atom at position 6 increases the lipophilicity (LogP) compared to the non-fluorinated parent quinoline. This makes the "crash-out" phenomenon more severe and requires stricter adherence to the <1% organic co-solvent rule.
References
-
Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society. (Establishes the instability of benzylic halides in DMSO).
-
Bowden, K., & Cook, R. S. (1968). "Solvolysis of benzyl bromides." Journal of the Chemical Society B: Physical Organic. (Mechanistic basis for avoiding alcohols/water during solubilization).
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem. (Safety data regarding lachrymator properties and hydrolysis risks).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
Preventing decomposition of 8-(Bromomethyl)-6-fluoroquinoline during reactions
Welcome to the technical support guide for 8-(Bromomethyl)-6-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive intermediate. As a potent electrophile, its benzylic bromide moiety is prone to several decomposition pathways that can complicate reactions and reduce yields.[1] This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your synthetic strategies and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield and multiple unidentified spots on my TLC plate. What are the likely causes?
This is a common issue stemming from the inherent reactivity of the benzylic bromide functional group.[2] The primary culprits for low yields and complex reaction mixtures are:
-
Hydrolysis: Trace amounts of water in your solvent or on your glassware can hydrolyze the bromomethyl group to the corresponding alcohol, 8-(hydroxymethyl)-6-fluoroquinoline. This is a significant risk, especially under SN1-favoring conditions (polar protic solvents).
-
Self-Alkylation/Polymerization: The quinoline nitrogen is nucleophilic and can attack the electrophilic bromomethyl group of another molecule. This leads to the formation of a quaternary ammonium salt, which can further react to form oligomers or a dark, intractable tar. This is particularly prevalent in concentrated solutions or when the intended nucleophile is weak.
-
Elimination: If your nucleophile is also a strong base, it can promote an E2 elimination reaction, leading to the formation of a highly reactive exocyclic methylene intermediate which rapidly polymerizes.
-
Solvent Reaction (Solvolysis): If you are using a nucleophilic solvent such as methanol or ethanol, the solvent itself can compete with your intended nucleophile, resulting in the formation of the corresponding ether by-product.[3]
To diagnose the issue, we recommend running a small-scale control reaction without your nucleophile to see if the starting material degrades under the reaction conditions.
Q2: What are the optimal storage and handling procedures for this compound to prevent degradation?
Proper storage is critical for maintaining the integrity of this reagent. Due to its sensitivity to moisture and potential for self-reaction, we recommend the following:
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Keep in a cool (2-8 °C), dark, and dry environment. A desiccator is highly recommended.
-
Handling: Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware. It is advisable to purchase the material in smaller quantities that can be used entirely in a short period to avoid repeated openings of the container.
-
Purity Check: Before use, it is good practice to verify the purity of the reagent by ¹H NMR or LC-MS, especially if the container has been opened previously. Look for the appearance of impurities such as the corresponding alcohol or dimer.
Q3: I'm performing a nucleophilic substitution with an amine. How can I prevent the quinoline nitrogen from interfering and forming by-products?
This is a classic case of competing nucleophiles. The quinoline nitrogen can act as an intramolecular or intermolecular nucleophile. Here are the most effective strategies to promote chemoselectivity:
-
Order of Addition: Add the this compound solution slowly to a solution containing your amine nucleophile. This maintains a low concentration of the electrophile, favoring reaction with the more abundant (and often more nucleophilic) amine over self-alkylation.
-
Use of a Non-Nucleophilic Base: If a base is required to scavenge the HBr by-product, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge. Avoid using excess amine nucleophile as the base if possible, as this can complicate purification.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of most side reactions, including self-alkylation. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.
Q4: My reaction mixture is turning dark brown or black. Is this related to decomposition and can it be prevented?
Yes, the formation of a dark, tarry substance is a strong indicator of polymerization or extensive decomposition. As mentioned in Q1, this is often due to the self-alkylation of the molecule. The resulting quinolinium salts are often colored and can catalyze further decomposition.
Prevention Strategies:
-
Dilution: Run your reaction at a lower concentration (e.g., 0.05 - 0.1 M). This reduces the probability of intermolecular side reactions.
-
Solvent Choice: Use a polar aprotic solvent like DMF, acetonitrile, or DMSO. These solvents are effective at solvating the transition states for SN2 reactions without promoting the formation of the resonance-stabilized benzylic carbocation that is central to SN1 pathways and related side reactions.
-
Inert Atmosphere: While primarily for moisture control, performing the reaction under an inert atmosphere can also prevent oxidative degradation pathways that may contribute to color formation.
Troubleshooting Guides & Protocols
Guide 1: General Protocol for Nucleophilic Substitution (SN2 Conditions)
This protocol is optimized to favor the SN2 pathway, minimizing carbocation-mediated side reactions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask, magnetic stirrer, inert gas line (N₂ or Ar)
-
Dry syringes and needles
Experimental Protocol:
-
Setup: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Preparation: Dissolve the nucleophile (1.1 - 1.5 equivalents) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm and minimizing side reactions.
-
Slow Addition: In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the cooled nucleophile solution over 15-30 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, Acetonitrile, DMSO | Polar aprotic solvents favor the SN2 mechanism by solvating the cation but not the nucleophile, increasing its effective nucleophilicity. They suppress the formation of the benzylic carbocation.[3] |
| Temperature | Start at 0 °C | Minimizes the rate of side reactions like self-alkylation and elimination, which often have higher activation energies than the desired SN2 reaction. |
| Concentration | 0.05 - 0.2 M | Lower concentrations decrease the frequency of intermolecular collisions, significantly reducing the rate of bimolecular side reactions like polymerization. |
| Order of Addition | Add electrophile to nucleophile | Ensures the nucleophile is always in excess relative to the electrophile, promoting the desired reaction pathway over self-reaction. |
Visualized Workflows and Mechanisms
To further clarify the challenges and solutions, the following diagrams illustrate the key decomposition pathways and a recommended experimental workflow.
Caption: Major decomposition pathways for this compound.
Caption: Decision workflow for setting up a reaction to minimize decomposition.
References
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (1998). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-88. Available at: [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Available at: [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Quimicafacil.net. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
TMP Chem. (2020). 26.01 Introduction to Protecting Groups. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Chemistry 3 Overview of Protecting Groups. YouTube. Available at: [Link]
-
Autechaux. (2026). 8-(Bromomethyl)quinoline: An Essential Chemical Intermediate for Your Synthesis Projects. Available at: [Link]
-
Al-Hussain, S. A., & Ali, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(6), 1366. Available at: [Link]
Sources
Technical Support Center: Synthesis of 8-(Bromomethyl)-6-fluoroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8-(bromomethyl)-6-fluoroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important synthetic intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the radical bromination of 8-methyl-6-fluoroquinoline.
Problem 1: Low Yield of the Desired this compound
Symptoms:
-
TLC analysis shows a significant amount of unreacted 8-methyl-6-fluoroquinoline.
-
Isolated yield is consistently below expectations.
Potential Causes & Solutions:
-
Insufficient Radical Initiator: The radical bromination of the methyl group on the quinoline ring requires an effective radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Causality: These initiators decompose upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group, initiating the chain reaction. Insufficient initiator leads to a slow or incomplete reaction.
-
Solution: Ensure the initiator is fresh and has been stored correctly. Increase the molar equivalents of the initiator in increments (e.g., from 0.1 eq to 0.2 eq) to find the optimal concentration.
-
-
Inefficient Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors allylic and benzylic bromination over electrophilic aromatic substitution.[1][2]
-
Causality: Using elemental bromine (Br₂) can lead to competitive electrophilic aromatic substitution on the electron-rich quinoline ring, reducing the yield of the desired product.[3]
-
Solution: Use freshly recrystallized NBS. Impurities in old NBS can inhibit the radical reaction.
-
-
Inappropriate Solvent: The choice of solvent is critical for radical reactions.
-
Causality: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal as they do not readily react with radicals. Polar solvents can interfere with the radical chain process.
-
Solution: Use a dry, non-polar solvent. Ensure the solvent is free of stabilizers that can quench radicals.
-
-
Suboptimal Reaction Temperature: Radical initiation is temperature-dependent.
-
Causality: The rate of decomposition of the radical initiator is temperature-sensitive. If the temperature is too low, the initiation will be slow, leading to an incomplete reaction. If it's too high, side reactions may occur.
-
Solution: Maintain the reaction at the optimal temperature for the chosen initiator (typically around 80 °C for AIBN in CCl₄).
-
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
NMR spectrum of the crude product is complex and difficult to interpret.
Potential Causes & Solutions:
-
Dibromination: The formation of 8-(dibromomethyl)-6-fluoroquinoline is a common side product.
-
Causality: If the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long, a second bromination can occur at the benzylic position.
-
Solution: Use no more than 1.0-1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Ring Bromination: Electrophilic aromatic substitution on the quinoline ring can compete with the desired radical bromination.
-
Causality: The quinoline ring is susceptible to electrophilic attack, especially if there is a buildup of bromine concentration.[3]
-
Solution: Add the NBS portion-wise over the course of the reaction to maintain a low concentration of bromine. The use of NBS is specifically intended to minimize this side reaction.[1]
-
-
Degradation of the Product: The 8-(bromomethyl) group is a reactive functional group.
-
Causality: The product can be unstable under prolonged heating or exposure to light.[4] It can also react with nucleophilic species present in the reaction mixture.
-
Solution: Protect the reaction from light. Work up the reaction as soon as it is complete. Avoid unnecessarily high temperatures.
-
Problem 3: Difficult Purification
Symptoms:
-
The product and byproducts have similar polarities, making separation by column chromatography challenging.
-
The product decomposes on the silica gel column.
Potential Causes & Solutions:
-
Similar Polarity of Products: The desired monobrominated product and the dibrominated byproduct often have very close Rf values.
-
Solution: Use a long chromatography column and a shallow solvent gradient to improve separation. Consider using a different stationary phase, such as alumina, or a different solvent system.
-
-
Product Instability on Silica Gel: The acidic nature of silica gel can promote the decomposition of the acid-sensitive bromomethyl group.
-
Causality: The benzylic bromide is susceptible to nucleophilic attack, and the silica surface can act as a weak acid catalyst for decomposition or reaction with residual water.
-
Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., hexane/ethyl acetate with 0.1% triethylamine), before packing the column. Alternatively, use a neutral stationary phase like neutral alumina.
-
-
Crystallization Issues: The crude product may be an oil or a solid that is difficult to crystallize.
-
Solution: Attempt crystallization from a variety of solvent systems (e.g., hexanes, ethyl acetate/hexanes, dichloromethane/hexanes). If the product is an oil, try trituration with a non-polar solvent like cold hexanes to induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the starting material, 8-methyl-6-fluoroquinoline?
The synthesis of 8-methyl-6-fluoroquinoline can be achieved through a Skraup synthesis starting from 2-methyl-4-fluoroaniline.[5] This involves the reaction of the aniline with glycerol, sulfuric acid, and an oxidizing agent like arsenic pentoxide or sodium m-nitrobenzenesulfonate.
Q2: How can I confirm the identity and purity of my final product, this compound?
-
¹H NMR Spectroscopy: The most characteristic signal will be a singlet for the -CH₂Br protons, typically in the range of 4.5-5.0 ppm. The aromatic protons will show a distinct splitting pattern consistent with the 6,8-disubstituted quinoline ring.[6]
-
¹³C NMR Spectroscopy: The carbon of the -CH₂Br group will appear around 30-35 ppm.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₇BrFN).
-
TLC Analysis: A single spot on the TLC plate in an appropriate solvent system indicates high purity.
Q3: My this compound product is unstable and decomposes upon storage. How can I improve its stability?
This compound should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (e.g., in a freezer).[4] It is a reactive compound and is best used fresh or stored for short periods. If long-term storage is necessary, consider storing it as a solution in a dry, non-polar solvent.
Q4: Are there alternative methods to synthesize this compound?
While radical bromination of 8-methyl-6-fluoroquinoline is the most common method, an alternative could involve the reduction of 6-fluoroquinoline-8-carboxylic acid to the corresponding alcohol, followed by bromination using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, this is a longer synthetic route. Another approach could be the bromomethylation of 6-fluoroquinoline using paraformaldehyde and HBr, though this can lead to regioselectivity issues.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
8-methyl-6-fluoroquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), dry
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methyl-6-fluoroquinoline (1.0 eq).
-
Add dry carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere and protect from light.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) |
| 8-methyl-6-fluoroquinoline | C₁₀H₈FN | 161.18 | ~2.7 (s, 3H, -CH₃), 7.2-8.9 (m, 5H, Ar-H) |
| This compound | C₁₀H₇BrFN | 240.07 | ~4.8 (s, 2H, -CH₂Br), 7.4-9.0 (m, 5H, Ar-H) |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
- EvitaChem. (n.d.). Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636).
- Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9.
- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
- PMC. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- ResearchGate. (2025, August 9). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations.
- (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings).
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
- ACS Publications. (n.d.). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones.
- YouTube. (2021, May 24). NBS: Radical Bromination.
- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Fordham Research Commons. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
- ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636) [evitachem.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 7. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
Technical Guide: HPLC Purification & Handling of 8-(Bromomethyl)-6-fluoroquinoline
Executive Summary & Molecule Profile
Purifying 8-(Bromomethyl)-6-fluoroquinoline presents a dual challenge: the basicity of the quinoline ring and the electrophilic reactivity of the bromomethyl group. Standard "generic" gradients often fail here, leading to broad tailing peaks (silanol interaction) or on-column degradation (solvolysis).
This guide deviates from standard templates to address the specific chemical instability of this target.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Impact on HPLC |
| Structure | Quinoline core + Benzyl bromide analog | Dual nature: Basic N and Reactive C-Br. |
| Reactivity | Strong Alkylating Agent | High Risk: Reacts with nucleophilic solvents (MeOH, amines). |
| Basicity | Quinoline N (pKa ~4.3) | Tailing Risk: Interacts with residual silanols on silica columns. |
| Solubility | Low in water, High in ACN/DCM | Requires high % organic for elution. |
| Stability | Hydrolytically unstable | Critical: Degrades to alcohol in water; ether in methanol. |
Critical Method Parameters (The "Why" Behind the Protocol)
Q: Why did my sample degrade into two peaks during the run?
A: You likely used Methanol or neutral pH water.
-
The Mechanism: The bromomethyl group is a benzylic halide. In the presence of Methanol (
), it undergoes rapid or substitution to form the methyl ether derivative. In neutral water, it slowly hydrolyzes to the alcohol. -
The Fix: Strictly exclude Methanol. Use Acetonitrile (ACN) as the organic modifier. Use an acidic modifier (TFA or Formic Acid) in the aqueous phase. Acidic pH suppresses the formation of hydroxide ions (
), significantly slowing the rate of hydrolysis compared to neutral or basic conditions.
Q: Why is the peak tailing severely?
A: Unsuppressed silanol interactions.
-
The Mechanism: At neutral pH, the quinoline nitrogen is partially protonated, and the silica surface silanols (
) are partially ionized ( ). The resulting ion-exchange interaction causes severe tailing. -
The Fix: Lower the pH to < 3.0 using 0.1% Trifluoroacetic Acid (TFA) . This fully protonates the quinoline (making it repulsive to positive protons on the surface) and suppresses silanol ionization.
Recommended Purification Protocol
Workflow Visualization
Caption: Optimized workflow emphasizing solvent exclusion and rapid processing to prevent hydrolysis.
Detailed Methodology
Step 1: System Preparation
-
Column: C18 (End-capped is essential).[1] Recommended: Phenomenex Luna C18(2) or Waters XBridge BEH C18.
-
Dimensions: 150 x 21.2 mm (Prep) or 150 x 4.6 mm (Analytical).
-
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% TFA.
-
Temperature: Ambient (Do not heat the column; heat accelerates degradation).
Step 2: Gradient Table
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min)* | Event |
| 0.0 | 10% | 1.0 | Equilibration |
| 2.0 | 10% | 1.0 | Injection / Hold |
| 15.0 | 90% | 1.0 | Linear Gradient |
| 18.0 | 95% | 1.0 | Wash |
| 18.1 | 10% | 1.0 | Re-equilibration |
| 23.0 | 10% | 1.0 | Stop |
*Flow rate is for analytical scale (4.6 mm ID). Scale up for prep (e.g., 20 mL/min for 21.2 mm).
Step 3: Post-Run Workup (CRITICAL)
-
Do not leave fractions in the aqueous mobile phase. The product will hydrolyze over hours/days.
-
Option A (Lyophilization): Freeze fractions immediately in liquid nitrogen and lyophilize. TFA is volatile and will be removed.
-
Option B (Extraction): Immediately dilute fractions with brine and extract into Dichloromethane (DCM). Dry over
and rotovap.
Troubleshooting Guide (FAQ)
Q: My product retention time shifts between runs.
-
Cause: Column equilibration issues or TFA evaporation.
-
Solution: TFA is volatile. If using a premixed bottle of Mobile Phase A, refresh it daily. Ensure the column is equilibrated for at least 5 column volumes before the next injection.
Q: I see a "Ghost Peak" eluting earlier than my product.
-
Cause: Hydrolysis product (8-(Hydroxymethyl)-6-fluoroquinoline).
-
Diagnostic: Check the mass spectrum. The ghost peak will have a mass of
. -
Solution: Your sample is degrading in the autosampler.
-
Set autosampler temperature to 4°C.
-
Re-dissolve fresh sample in 100% Anhydrous ACN . Minimize water content in the sample vial.
-
Q: Can I use Formic Acid instead of TFA?
-
Analysis: Yes, but with caveats. Formic acid is a weaker acid. It may not fully suppress silanol interactions for the basic quinoline ring, leading to broader peaks. However, it is better for Mass Spec sensitivity (
mode). If using MS detection, use 0.1% Formic Acid but expect slightly wider peaks.
Q: What safety precautions are specific to this molecule?
-
Warning: Bromomethyl quinolines are potent lachrymators (tear gas agents) and skin irritants. They alkylate DNA.
-
Protocol: Handle all solid and concentrated liquid forms in a fume hood. Double glove. Decontaminate spills with a dilute solution of ammonia or nucleophilic amine (to quench the alkyl bromide) before cleaning.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common HPLC issues with reactive benzyl bromides.
References
-
Sigma-Aldrich. 8-(Bromomethyl)quinoline Product Specification & Safety Data Sheet. CAS 7496-46-0.
-
PubChem. 8-(Bromomethyl)quinoline Compound Summary. National Library of Medicine.
-
SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. (Methodology for benzyl bromides).[2][3][4][5]
-
Cambrex. Method Development and Validation for Reactive Impurities. (General guidance on handling reactive alkyl halides).
Sources
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Characterization of impurities in 8-(Bromomethyl)-6-fluoroquinoline synthesis
Technical Support Center: 8-(Bromomethyl)-6-fluoroquinoline Synthesis
Executive Summary & Reaction Context
The synthesis of This compound is a critical intermediate step, often used in the development of PARP inhibitors and metallo-enzyme ligands. The standard route involves the Wohl-Ziegler radical bromination of 8-methyl-6-fluoroquinoline using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
While the 6-fluoro substituent provides desirable metabolic stability in the final drug candidate, it introduces specific electronic effects during synthesis. The fluorine atom (an electron-withdrawing group via induction) slightly deactivates the ring, making the benzylic radical formation the dominant pathway. However, users frequently encounter a specific profile of impurities related to stoichiometry and moisture sensitivity.
This guide details the characterization of these impurities and provides actionable troubleshooting protocols.
Impurity Profiling: The "What" and "Why"
In the radical bromination of 8-methylquinolines, four primary species (target + 3 impurities) are consistently observed. Understanding their origin is the first step to control.
| Compound Label | Structure Description | Origin/Cause | Retention Time (Relative) |
| Impurity A | Unreacted Starting Material (8-methyl-6-fluoroquinoline) | Incomplete conversion; degraded initiator; low temperature. | ~0.8 RRT |
| Target | This compound | Desired mono-brominated product. | 1.00 RRT |
| Impurity B | 8-(Dibromomethyl)-6-fluoroquinoline | Over-bromination. Excess NBS or rapid addition of reagent allows the product to compete for Br radicals. | ~1.2 - 1.3 RRT |
| Impurity C | 8-(Hydroxymethyl)-6-fluoroquinoline | Hydrolysis. The benzylic bromide is highly electrophilic. Reaction with atmospheric moisture or wet solvents yields the alcohol. | ~0.4 - 0.6 RRT (Broad) |
| Impurity D | 5-Bromo-8-(bromomethyl)-6-fluoroquinoline | Ring Bromination. Occurs via electrophilic aromatic substitution (SEAr) if acid accumulates or if radical initiation fails. | >1.4 RRT |
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired pathway and impurity formation.
Figure 1: Reaction network showing the kinetic competition between mono-bromination (Target), over-bromination (Impurity B), and environmental degradation (Impurity C).
Analytical Troubleshooting (HPLC & NMR)
Characterizing these impurities requires overcoming the basic nature of the quinoline nitrogen, which often causes peak tailing on standard silica-based columns.
HPLC Method Optimization
-
Issue: Broad, tailing peaks preventing separation of Mono- vs. Di-bromo species.
-
Root Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the column stationary phase.
-
Solution: Use a "Mixed-Mode" column or a high-strength ion-pairing buffer.
Recommended Protocol:
-
Column: C18 (End-capped) or Primesep 200 (Mixed-mode).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is preferred over Formic Acid here to suppress silanol interactions more effectively.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
NMR Diagnostic Guide (1H NMR in CDCl3)
Proton NMR is the definitive method for distinguishing the extent of bromination.
| Proton Environment | Chemical Shift (δ ppm) | Interpretation |
| -CH3 (Methyl) | ~2.80 ppm (Singlet) | Impurity A (SM). If this integral is high, check initiator quality. |
| -CH2Br (Methylene) | ~5.10 - 5.20 ppm (Singlet) | Target Product. This should be the dominant peak. |
| -CHBr2 (Methine) | ~6.60 - 6.80 ppm (Singlet) | Impurity B (Di-bromo). Downfield shift due to two halogens. |
| -CH2OH (Hydroxymethyl) | ~4.90 ppm (Singlet) | Impurity C (Alcohol). Often appears if the sample tube was wet. |
Synthesis Optimization & Troubleshooting
Scenario 1: High Levels of Di-bromo Impurity (>10%)
-
Cause: Localized high concentration of NBS relative to the substrate.
-
Fix:
-
Stoichiometry: Do not exceed 1.05 equivalents of NBS.
-
Addition Mode: Add NBS portion-wise (e.g., 4 portions over 1 hour) rather than all at once. This keeps the radical concentration controlled.[1]
-
Solvent Volume: Dilute the reaction. High concentration favors bimolecular collisions between Product and Bromine radicals.
-
Scenario 2: Reaction Stalls (High Starting Material)
-
Cause: "Dead" initiator or quenching by oxygen.
-
Fix:
-
Degassing: Oxygen is a radical scavenger. Sparge the solvent with Argon/Nitrogen for 15 minutes before heating.
-
Initiator: AIBN has a half-life. If your bottle is old, recrystallize it from methanol or switch to Benzoyl Peroxide (BPO).
-
Light: Use a tungsten lamp (floodlight) to photo-initiate the reaction if thermal initiation is sluggish.
-
Scenario 3: Product Degrades on Silica Column
-
Cause: 8-(Bromomethyl)quinolines are acid-sensitive. The slight acidity of silica gel can catalyze hydrolysis or polymerization.
-
Fix:
-
Neutralization: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading.
-
Alternative: Recrystallization is often superior to chromatography for this compound. Try boiling Hexane/Ethyl Acetate mixtures (product crystallizes upon cooling, impurities stay in mother liquor).
-
FAQ: Frequently Asked Questions
Q: Can I use LC-MS to quantify the impurities?
A: Yes, but be cautious. The benzylic bromide is labile. In the mass spec source (ESI), the bromine is easily lost (
Q: Why does my product turn green/yellow upon storage?
A: This indicates the formation of HBr (acid) and trace Bromine (
Q: Is the 6-Fluoro group stable? A: Yes. The C-F bond is extremely strong and inert to these radical conditions. You will not see defluorination. However, the fluorine atom makes the ring more electron-deficient, which actually helps prevent the "Ring Bromo" (Impurity D) side reaction compared to the non-fluorinated analog.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General mechanism of Wohl-Ziegler reaction).
-
Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[2] (Specifics on quinoline bromination selectivity).
-
Sigma-Aldrich. (2024). "Product Specification: 8-(Bromomethyl)quinoline." (Handling and stability data for the analog).
-
SIELC Technologies. (2023). "HPLC Method for Analysis of 8-Hydroxyquinoline and Derivatives." (Analytical conditions for basic quinolines).
Sources
Validation & Comparative
Comparing the reactivity of 8-(Bromomethyl)-6-fluoroquinoline with other reagents
Comparative Reactivity Guide: 8-(Bromomethyl)-6-fluoroquinoline
Executive Summary: The "Warhead" of Fluoroquinoline Synthesis
This compound is a specialized electrophilic building block used primarily in medicinal chemistry to introduce the 6-fluoroquinoline scaffold—a moiety frequently associated with enhanced metabolic stability and potency in kinase inhibitors, P-CABs (Potassium-Competitive Acid Blockers), and antibacterial agents.[1]
This guide objectively compares its reactivity against three standard alternatives: its chlorinated analogue (stability vs. reactivity), its non-fluorinated parent (electronic effects), and benzyl bromide (heterocyclic vs. carbocyclic baseline).[1]
Chemical Profile & Mechanism of Action
-
Core Reactivity: The bromomethyl group at the C8 position acts as a potent alkylating agent, primarily undergoing
nucleophilic substitution . -
The "Fluorine Effect": The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (
).[1] This pulls electron density away from the aromatic ring and, by extension, the benzylic carbon.-
Consequence: The benzylic carbon becomes more electrophilic than in the non-fluorinated parent, potentially accelerating attack by "hard" nucleophiles.
-
-
The "Nitrogen Effect": The quinoline nitrogen (N1) provides a basic site (
) and increases polarity compared to benzyl bromide, altering solubility profiles and requiring careful base selection to prevent self-alkylation or polymerization.[1]
Comparative Analysis: Performance vs. Alternatives
The following matrix compares this compound (Reagent A) against three common alternatives.
Table 1: Relative Reactivity & Stability Matrix
| Feature | Reagent A: this compound | Reagent B: 8-(Chloromethyl)-6-fluoroquinoline | Reagent C: 8-(Bromomethyl)quinoline | Reagent D:[1] Benzyl Bromide |
| Leaving Group | Bromide (Excellent) | Chloride (Good) | Bromide (Excellent) | Bromide (Excellent) |
| Rel.[1] Reaction Rate ( | High (1.2x) | Moderate (0.1x) | High (1.0x - Baseline) | Moderate (0.8x) |
| Hydrolytic Stability | Low (Moisture Sensitive) | High (Stable solid) | Low | Moderate |
| Selectivity ( | High toward Soft Nucleophiles | Requires higher T (Lower selectivity) | High | Moderate |
| Primary Use Case | Late-stage functionalization | Scale-up / Storage stable precursor | General quinoline insertion | General benzylation |
Analyst Insight: Reagent A is the "high-performance" option. It reacts rapidly at room temperature but degrades quickly if exposed to moisture. Reagent B is the "logistical" choice—slower to react (often requiring NaI catalysis or heat) but shelf-stable.[1]
Detailed Comparison
1. Vs. 8-(Chloromethyl)-6-fluoroquinoline (The Stability Trade-off) [1]
-
Reactivity: The C-Br bond is weaker than the C-Cl bond, making the bromomethyl derivative significantly more reactive.[1] In N-alkylation reactions at room temperature, the bromo-analogue often reaches completion in <4 hours, whereas the chloro-analogue may require heating to 60°C or the addition of Finkelstein catalysts (NaI).[1]
-
Recommendation: Use the Bromomethyl form for sensitive substrates that cannot withstand heat. Use the Chloromethyl form for large-scale GMP synthesis where storage stability is critical.
2. Vs. 8-(Bromomethyl)quinoline (The Electronic Control)
-
Reactivity: The 6-fluoro group enhances the electrophilicity of the methylene carbon via inductive withdrawal. While steric differences are negligible, the fluorinated compound often shows slightly faster kinetics with neutral nucleophiles (amines, thiols).[1]
-
Solubility: The fluoro group increases lipophilicity (
), often improving solubility in DCM or EtOAc compared to the non-fluorinated parent.[1]
Visualization: Reactivity Landscape & Workflow
The following diagrams illustrate the decision-making process and the synthetic pathway.
Figure 1: Decision tree for selecting between Bromomethyl and Chloromethyl analogues based on substrate constraints.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.
Protocol A: Standard N-Alkylation (Synthesis of Secondary Amines)
Target: Coupling this compound with a secondary amine (e.g., piperazine derivative).[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Secondary Amine (1.1 equiv)[1]
- (Anhydrous, 2.0 equiv)[1]
-
Acetonitrile (ACN) [0.1 M concentration][1]
Workflow:
-
Preparation: In a flame-dried flask, dissolve the amine in anhydrous ACN. Add
. -
Addition: Cool the mixture to 0°C. Add this compound portion-wise over 15 minutes.
-
Why? The reaction is exothermic. Rapid addition can lead to bis-alkylation or polymerization.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Checkpoint (TLC/LCMS):
-
Success Criteria: Disappearance of the bromide starting material (UV active).[1]
-
Note: The bromide hydrolyzes to the alcohol on silica; use neutralized plates or LCMS for accurate monitoring.
-
-
Workup: Filter off solids (
). Concentrate filtrate. Redissolve in EtOAc, wash with water/brine.[1]
Protocol B: Handling & Stability Check
-
Storage: Store at -20°C under Argon.
-
Visual Check: Pure compound is a white/off-white solid.[1] Yellow/Orange discoloration indicates hydrolysis (HBr release) or oxidation.[1]
-
Lachrymator Warning: This compound is a potent eye irritant. Handle only in a fume hood.
References
-
Ökten, S., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[2] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: 8-(Bromomethyl)quinoline.[1][3][4][5] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]
Sources
In Vitro Validation & Comparative Analysis: 8-(Bromomethyl)-6-fluoroquinoline Derivatives
Executive Summary
This guide provides a rigorous framework for validating small molecules synthesized from the scaffold 8-(bromomethyl)-6-fluoroquinoline . While the quinoline core is a "privileged structure" in medicinal chemistry, the specific inclusion of the C6-fluorine atom and the reactive C8-bromomethyl handle offers distinct pharmacodynamic advantages over non-fluorinated analogs.
This document objectively compares derivatives of this scaffold against non-fluorinated controls (8-(bromomethyl)quinoline) and standard clinical references. It establishes a self-validating in vitro assay workflow designed to distinguish true structure-activity relationships (SAR) from artifacts caused by compound instability or off-target toxicity.
The Chemical Advantage: Why This Scaffold?
Before designing assays, one must understand the molecular logic. The this compound scaffold is not merely a building block; it is a programmed delivery system for pharmacophores.
Comparative Structural Analysis
| Feature | This compound (Target) | 8-(Bromomethyl)quinoline (Control) | Mechanism of Action |
| C6-Substituent | Fluorine (-F) | Hydrogen (-H) | Metabolic Blockade: Fluorine at C6 blocks cytochrome P450-mediated oxidation, significantly extending half-life ( |
| Electronic Effect | Electron-withdrawing | Neutral | pKa Modulation: The F-atom reduces the pKa of the quinoline nitrogen, reducing non-specific protein binding while maintaining target affinity. |
| C8-Linker | Bromomethyl (Electrophile) | Bromomethyl (Electrophile) | Covalent Potential: The -CH2Br group serves as a reactive handle for nucleophilic substitution (SN2) to attach ligands (e.g., piperazines, amines). |
The "Fluorine Effect" in Bioassays
In in vitro settings, the C6-fluorine atom often results in a 5–100x increase in potency compared to the non-fluorinated analog. This is attributed to:
-
Lipophilicity: Enhanced membrane permeability (logP).
-
Binding: Stronger electrostatic interactions with target enzymes (e.g., DNA Gyrase in bacteria or Tyrosine Kinases in cancer).
Strategic Synthesis & Quality Control Workflow
CRITICAL WARNING: The starting material, this compound, is a potent alkylating agent. If unreacted precursor remains in your final compound, your biological data will be skewed by non-specific toxicity (false positives).
Diagram 1: Synthesis & Validation Logic
This workflow ensures that only pure, stable compounds enter the biological assay loop.
Caption: Logic flow for ensuring compound integrity. Purity <98% invalidates subsequent IC50 data due to potential alkylating artifacts.
In Vitro Assay Framework
To validate the synthesized derivatives (assumed to be Kinase Inhibitors or Antimicrobials based on the scaffold), we utilize a dual-assay approach: Target Potency vs. Cellular Toxicity .
Protocol A: Cytotoxicity Profiling (MTT/CCK-8)
Objective: Determine the Selectivity Index (SI) = CC50 / IC50.
The Causality: We must prove that cell death is due to specific target modulation, not general membrane disruption caused by the lipophilic quinoline core.
Step-by-Step Methodology:
-
Cell Seeding: Seed tumor cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Why? Over-confluence masks anti-proliferative effects.
-
Compound Solubilization: Dissolve 6-F-derivatives in 100% DMSO.
-
Constraint: Final well concentration of DMSO must be <0.5% . Higher levels induce artifacts in quinoline assays.
-
-
Treatment: Serial dilution (100 µM to 0.1 nM) for 72 hours.
-
Readout: Add MTT (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Measure OD at 570 nm.
-
Controls:
-
Positive: Doxorubicin (establishes cytotoxicity baseline).
-
Negative: 0.5% DMSO vehicle.
-
Comparator:8-(Bromomethyl)quinoline derivative (Non-F) .
-
Protocol B: Target Engagement (Kinase Inhibition)
Objective: Validate that the 6-Fluoro group enhances binding affinity.
Methodology (ADP-Glo Kinase Assay):
-
Reaction: Incubate Recombinant Kinase (e.g., EGFR) + Substrate + ATP + Test Compound.
-
Mechanism: If the quinoline derivative binds the ATP-pocket, ADP production stops.
-
Detection: Add ADP-Glo reagent to convert ADP
Luciferase signal. -
Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50.
Comparative Performance Data
The following table presents representative validation data comparing a synthesized derivative (Compound 6F-Pyr) against its non-fluorinated analog (Compound 6H-Pyr) and a clinical standard.
Hypothetical Compound: N-substituted piperazine derivative of the scaffold.
| Metric | Cmpd 6F-Pyr (6-Fluoro) | Cmpd 6H-Pyr (Non-Fluoro) | Gefitinib (Clinical Ref) | Interpretation |
| EGFR Kinase IC50 | 12 nM | 145 nM | 3 nM | The 6-F atom improves binding affinity by ~12x vs the non-fluorinated analog. |
| A549 (Lung) EC50 | 0.8 µM | 15.2 µM | 0.4 µM | High cellular potency correlates with kinase inhibition. |
| HEK293 (Normal) CC50 | >100 µM | 45 µM | >100 µM | Critical: The 6-F derivative shows a superior Selectivity Index (SI > 125). |
| Metabolic Stability (t1/2) | >120 min | 25 min | >180 min | The 6-F blocks metabolic oxidation, stabilizing the drug in microsomes. |
Diagram 2: Mechanism of Action & Signaling
Visualizing how the validated compound interrupts downstream signaling.
Caption: The 6-F-Quinoline derivative competitively inhibits ATP binding, blocking the RAS/RAF cascade and inducing apoptosis.
Troubleshooting & Expert Insights
Issue 1: "My IC50 values are drifting between replicates."
-
Root Cause: Hydrolysis of the bromomethyl group. If you are testing the intermediate itself or a labile derivative, the -CH2Br group reacts with water/buffer nucleophiles.
-
Solution: Always store stock solutions in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles.
Issue 2: "The Non-Fluoro control is just as potent as the Fluoro compound."
-
Root Cause: This usually indicates off-target toxicity . If the quinoline core is intercalating DNA non-specifically rather than inhibiting the specific kinase/enzyme, the subtle electronic benefit of the Fluorine is masked by brute-force toxicity.
-
Validation: Run a "Counter-Screen" on a fibroblast cell line (e.g., NIH/3T3). If toxicity is equal there, your compound is a general toxin, not a targeted drug.
Issue 3: Solubility Precipitation.
-
Insight: 6-Fluoroquinolines are more lipophilic than their hydrogen counterparts. While this aids permeability, it risks precipitation in aqueous media.
-
Protocol Adjustment: Do not exceed 100 µM in the assay well. Inspect plates under a microscope for micro-precipitates before reading absorbance.
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
-
Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Activity. (General Principle Citation). Available at: [Link]
-
American Elements. this compound Properties and Safety.[1] Available at: [Link]
Sources
Head-to-head comparison of 8-(Bromomethyl)-6-fluoroquinoline and similar building blocks
Executive Summary: The "Fluorine Advantage"
In the optimization of quinoline-based pharmacophores, 8-(Bromomethyl)-6-fluoroquinoline represents a strategic "sweet spot" between reactivity and stability. While simple benzylic halides like 8-(Bromomethyl)quinoline are prone to rapid degradation via self-quaternization, and chloro-analogs often require forcing conditions to react, the 6-fluoro derivative offers a unique kinetic profile.
The electron-withdrawing nature of the C6-fluorine atom achieves two contradictory goals simultaneously:
-
Increases Electrophilicity: It activates the C8-benzylic position for faster
coupling. -
Enhances Stability: It reduces the basicity of the quinoline nitrogen, significantly retarding the intermolecular self-alkylation pathway that plagues non-fluorinated analogs.
This guide provides a head-to-head analysis of this building block against its primary alternatives, supported by mechanistic insights and experimental protocols.
Chemical Profile & Strategic Value
The Molecule[1][2][3][4][5][6][7]
-
CAS: 1150617-66-3 (Representative)
-
Role: Electrophilic building block for introducing the quinoline scaffold.
The Mechanism of Action (The Fluorine Effect)
The utility of this building block is defined by the inductive effect ($ -I $) of the fluorine atom at position 6.
-
Impact on C8 (Benzylic Carbon): The electron withdrawal pulls density through the
-system, increasing the partial positive charge ( ) on the benzylic carbon. This lowers the LUMO energy, making it a superior electrophile for amines and thiols. -
Impact on N1 (Quinoline Nitrogen): The same inductive effect lowers the pKa of the quinoline nitrogen (from ~4.9 in unsubstituted quinoline to ~4.0). This is critical for shelf-life, as it suppresses the molecule's tendency to act as its own nucleophile.
Head-to-Head Comparison
The following table contrasts this compound with its direct competitors: the non-fluorinated parent and the chlorinated analog.
Table 1: Comparative Performance Metrics
| Feature | This compound | 8-(Bromomethyl)quinoline (Parent) | 8-(Chloromethyl)-6-fluoroquinoline |
| Reactivity ( | High (1.5x) | Baseline (1.0) | Low (0.05x) |
| Leaving Group | Bromide (Good) | Bromide (Good) | Chloride (Poor) |
| Shelf Stability | Moderate/Good | Poor (Self-polymerizes) | Excellent |
| N-Basicity (pKa) | ~4.0 (Less Basic) | ~4.9 (More Basic) | ~4.0 |
| Metabolic Stability | High (Blocked C6) | Low (C6 oxidation prone) | High |
| Primary Risk | Hydrolysis if wet | Rapid polymerization | Low reactivity |
Critical Analysis
-
Vs. The Parent: The non-fluorinated parent is notoriously unstable. In concentrated solutions, the basic Nitrogen of Molecule A attacks the benzylic Bromine of Molecule B, leading to insoluble oligomers. The 6-Fluoro analog mitigates this by reducing N-nucleophilicity.
-
Vs. The Chloro Analog: While the chloro- analog is indefinitely stable, it often requires iodide catalysis (Finkelstein conditions) or high heat to couple with sterically hindered amines, which can degrade sensitive substrates. The Bromo-Fluoro analog reacts under mild conditions.
Visualizing the Stability/Reactivity Paradox
The following diagram illustrates the competing pathways that dictate the success of this reagent.
Figure 1: Competing reaction pathways. The 6-Fluoro substituent selectively inhibits Path B (Self-Alkylation) while accelerating Path A (Target Coupling).
Experimental Protocols
Protocol A: Synthesis of the Building Block (Wohl-Ziegler)
Note: This reaction is sensitive to moisture. Use anhydrous reagents.
-
Reagents:
-
6-Fluoro-8-methylquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Green alternative).
-
-
Procedure:
-
Dissolve starting material in solvent (0.2 M).
-
Add NBS and AIBN.[3]
-
Heat to reflux under
atmosphere. Crucial: Monitor by TLC/LCMS. Stop exactly when starting material is consumed to prevent di-bromination. -
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate filtrate. Do not perform silica column chromatography if possible (silica acidity can catalyze degradation). Recrystallize from Hexanes/EtOAc if purification is needed.
-
Protocol B: Coupling Reaction (Standard Amine Alkylation)
Optimized for this compound.
-
Reagents:
-
Secondary Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Base:
(3.0 eq) or DIPEA (2.0 eq) -
Solvent: Acetonitrile (
) or DMF.
-
-
Procedure:
-
Suspend amine and base in solvent.
-
Add the quinoline bromide dropwise at 0°C (exothermic control).
-
Allow to warm to Room Temperature (RT).
-
Stir for 2–4 hours. (Note: Non-fluorinated analogs often require overnight stirring; the 6-F analog is faster).
-
Quench: Dilute with water, extract with EtOAc.
-
Medicinal Chemistry Implications[11][12][13][14]
When substituting this building block into a lead series, anticipate the following shifts in physicochemical properties compared to the non-fluorinated analog:
-
LogP (Lipophilicity): Increase of ~0.2–0.3 units. Fluorine is lipophilic but polar.
-
Metabolic Stability: Significant improvement. The C6 position is a "soft spot" for CYP450 oxidation in quinolines. Blocking it with Fluorine extends half-life (
). -
pKa: The resulting amine drug will have a lower pKa (by ~0.5 units) due to the proximal electron-withdrawing quinoline ring, potentially improving membrane permeability at physiological pH.
References
-
Wohl-Ziegler Bromination Mechanism
- Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
-
Fluorine Effects in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.
-
Reactivity of Quinoline Derivatives
- Eicher, T., & Hauptmann, S.
-
Stability of Benzylic Halides
- Snyder, H. R., et al. "The Synthesis of Some 8-Quinoline Derivatives." Journal of the American Chemical Society, 1947, 69(2), 371–374. (Foundational work on 8-substituted quinoline instability).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-(Bromomethyl)-6-fluoroquinoline
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can operate with the highest degree of safety and scientific integrity. This guide provides an in-depth, procedural framework for the proper handling and disposal of 8-(Bromomethyl)-6-fluoroquinoline. The protocols outlined herein are designed to protect laboratory personnel and minimize environmental impact, reflecting our commitment to value beyond the product itself.
Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is a halogenated quinoline derivative. Its structure incorporates a quinoline core, known for its biological activity and potential toxicity; a fluorine atom, which can enhance metabolic stability and potency; and a bromomethyl group, a reactive moiety that classifies it as a lachrymator and a potential alkylating agent.
The primary risks associated with this compound are severe irritation and burns to the skin and eyes, respiratory tract irritation, and potential long-term environmental toxicity due to the stable fluoroquinolone core.[1][2][3] Therefore, all waste materials, including contaminated personal protective equipment (PPE) and empty containers, must be treated as hazardous.[4]
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₇BrFN | [5][6] |
| Molecular Weight | 240.07 g/mol | [5][6] |
| Physical State | Solid | [1] |
| Known Hazards | Causes severe skin burns and eye damage.[1] | [1] |
| May cause respiratory irritation. | ||
| Environmental Hazard | Fluoroquinolone core suggests potential for ecotoxicity and persistence in aquatic environments. | [2][7] |
Pre-Disposal Safety and Handling
Safe disposal begins with safe handling. Before commencing any work that will generate waste, ensure the following measures are in place.
-
Engineering Controls : All handling and weighing of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE) : A multi-layered PPE approach is mandatory.[4]
-
Hand Protection : Wear chemical-resistant gloves. Given the severe skin irritation potential, double-gloving with nitrile gloves is a recommended minimum. Always inspect gloves for integrity before use.[4][9]
-
Eye/Face Protection : Tightly fitting safety goggles with side shields are required. A full-face shield must be worn over goggles whenever there is a splash hazard.[4]
-
Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[10]
-
Spill Management Protocol
Accidental spills must be managed promptly and correctly to mitigate exposure and environmental release.
Minor Spills (<1 gram, within a fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Containment : Ensure the fume hood sash is lowered.
-
Cleanup : Do not use water. Gently cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[9][11]
-
Collection : Using non-sparking tools, carefully sweep the absorbed material into a designated, robust, and sealable container labeled "Halogenated Organic Solid Waste."[10][12]
-
Decontamination : Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the same hazardous waste container.
-
Final Disposal : Seal the waste container and process it according to the bulk disposal procedure in Section 4.
Major Spills (>1 gram or any spill outside of a fume hood)
-
Evacuate : Immediately evacuate the area and alert all nearby personnel.[12]
-
Isolate : If it is safe to do so, close the doors to the affected area to contain any dust or vapors. Prevent any material from entering drains.[8][12]
-
Call for Help : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt Cleanup : A major spill requires specialized equipment and trained responders. Do not attempt to clean it up yourself.
Step-by-Step Waste Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as halogenated organic waste .[13][14] It must never be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[9][10]
Step 1: Waste Segregation and Collection
-
Primary Waste : All solid this compound waste, including residues from reaction vessels and contaminated absorbents from spills, must be collected in a dedicated waste container.
-
Container Specifications : The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with a tightly sealing lid, and clearly labeled.[13][15]
-
Labeling : Affix a hazardous waste tag to the container before adding the first drop of waste.[13] The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solid Waste"
-
Chemical Name: "this compound"
-
Associated Hazards: "Toxic," "Corrosive," "Environmental Hazard"
-
Step 2: Decontamination of Labware
-
Triple Rinsing : All labware (beakers, flasks, spatulas) that has come into contact with the compound must be decontaminated.
-
Procedure :
-
Rinse the container with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).
-
Pour the rinsate into a separate hazardous waste container labeled "Halogenated Organic Liquid Waste." This is crucial; the rinsate is also hazardous.
-
Repeat the rinse two more times.
-
This triple-rinsed labware can now be washed through normal laboratory procedures.
-
Step 3: Disposal of Empty Primary Containers
-
The original product container is not truly "empty" until it has been properly decontaminated.
-
Procedure : Triple-rinse the empty container as described in Step 2, collecting all rinsate as halogenated liquid waste.[10]
-
Once rinsed, deface or remove the original label to prevent reuse. The container can then be disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[10]
Step 4: Final Disposal via Professional Services
-
All collected waste (solid and liquid) must be disposed of through your institution's EHS-approved hazardous waste management vendor.
-
The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (like HBr and HF) produced during combustion.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal and management of this compound waste streams.
Caption: Decision workflow for segregating and disposing of waste.
References
-
Safety Data Sheet: quinoline . Chemos GmbH&Co.KG. [Link]
-
Quinoline - SAFETY DATA SHEET . Penta chemicals. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
- Purification of liquid bromine contaminated with organic impurities.
-
Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. [Link]
-
The Control Strategies of Brominated Organic Disinfection By-Products . Clemson University OPEN. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Halogenated Solvents . Washington State University, Environmental Health & Safety. [Link]
-
The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment . MDPI. [Link]
-
A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment . MDPI. [Link]
-
Toxicity of fluoroquinolone antibiotics to aquatic organisms . Society of Environmental Toxicology and Chemistry. [Link]
-
This compound . American Elements. [Link]
-
Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process . ACS Publications. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food and Drug Administration. [Link]
-
Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. [Link]
-
Toxicological Profile for Bromomethane . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo. [Link]
-
Chemical Compatibility Database . Cole-Parmer. [Link]
-
Where and How to Dispose of Unused Medicines . U.S. Food and Drug Administration. [Link]
-
3-Bromo-8-fluoroquinoline-6-carboxylic Acid . PubChem. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. americanelements.com [americanelements.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.providence.edu [ehs.providence.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
